molecular formula C7H15O5P B124854 Ethyl diethoxyphosphinylformate CAS No. 1474-78-8

Ethyl diethoxyphosphinylformate

Cat. No.: B124854
CAS No.: 1474-78-8
M. Wt: 210.16 g/mol
InChI Key: NOJFJZZMRDSOLM-UHFFFAOYSA-N
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Description

Ethyl diethoxyphosphinylformate, with the chemical formula C7H15O5P, is a versatile compound known for its use as a reagent in organic synthesis. This colorless liquid is characterized by its ethyl, diethoxyphosphinyl, and formate functional groups. It is commonly used in the preparation of phosphorus-containing compounds and as a phosphorylating agent .

Mechanism of Action

Target of Action

Ethyl diethoxyphosphinylformate is a complex organic compound with the molecular formula C7H15O5P It is known to be an impurity in the synthesis ofFoscarnet , an antiviral drug that inhibits viral DNA polymerase and reverse transcriptase . Therefore, it can be inferred that the compound may interact with similar targets.

Mode of Action

Given its role as an impurity in the synthesis of Foscarnet , it may interact with viral DNA polymerase and reverse transcriptase, similar to Foscarnet. These enzymes are crucial for the replication of viral DNA and RNA, respectively. By inhibiting these enzymes, the compound could potentially prevent the replication of viruses.

Pharmacokinetics

The compound has a boiling point of 135 °C at 12 mm Hg and a density of 1.11 g/mL at 25 °C . It is slightly soluble in chloroform and methanol . These properties could influence its bioavailability and pharmacokinetics.

Action Environment

The compound is known to be moisture sensitive , suggesting that humidity could affect its stability. It is recommended to store the compound below +30°C , indicating that temperature could also influence its stability and efficacy.

Biochemical Analysis

Biochemical Properties

It is known that this compound is an impurity in the synthesis of Foscarnet . Foscarnet is an antiviral drug that inhibits viral DNA polymerase and reverse transcriptase . Therefore, it can be inferred that Ethyl diethoxyphosphinylformate may interact with these enzymes during its synthesis process.

Molecular Mechanism

It is known that this compound is involved in the synthesis of Foscarnet

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl diethoxyphosphinylformate can be synthesized through the reaction of diethyl phosphite with ethyl formate under controlled conditions. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the compound is produced by dissolving diethyl phosphite in ether, followed by the addition of ethyl formate. The mixture is then shaken with water to remove any impurities, dried over sodium sulfate, and distilled using an efficient fractionating column .

Chemical Reactions Analysis

Types of Reactions: Ethyl diethoxyphosphinylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Diethyl (ethoxycarbonyl)phosphonate
  • Triethyl phosphonoformate
  • Triethyl carboxyphosphonate

Comparison: Ethyl diethoxyphosphinylformate is unique due to its specific combination of ethyl, diethoxyphosphinyl, and formate functional groups, which provide it with distinct reactivity and versatility in various chemical processes.

Properties

IUPAC Name

ethyl diethoxyphosphorylformate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O5P/c1-4-10-7(8)13(9,11-5-2)12-6-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJFJZZMRDSOLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)P(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061718
Record name Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
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URL https://comptox.epa.gov/dashboard/DTXSID3061718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1474-78-8
Record name Phosphinecarboxylic acid, 1,1-diethoxy-, ethyl ester, 1-oxide
Source CAS Common Chemistry
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Record name Ethyl diethyl-phosphonoformate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triethyl phosphonoformate
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Record name Phosphinecarboxylic acid, 1,1-diethoxy-, ethyl ester, 1-oxide
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphinecarboxylic acid, diethoxy-, ethyl ester, oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl diethoxyphosphinylformate
Source European Chemicals Agency (ECHA)
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Record name ETHYL (DIETHOXYPHOSPHORYL)FORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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